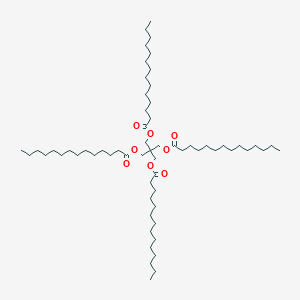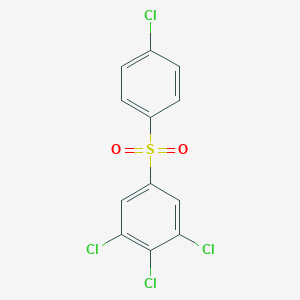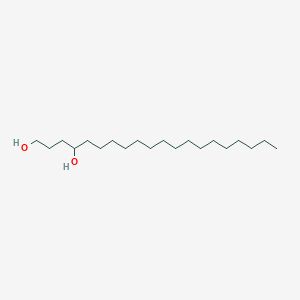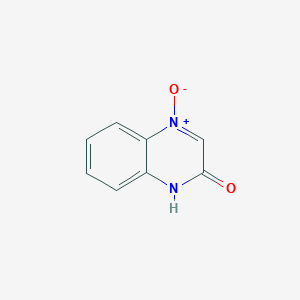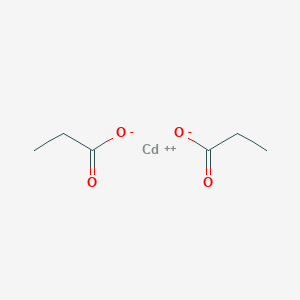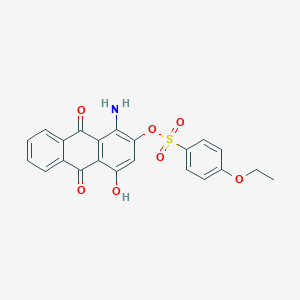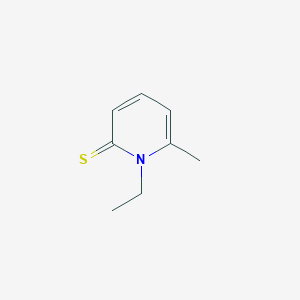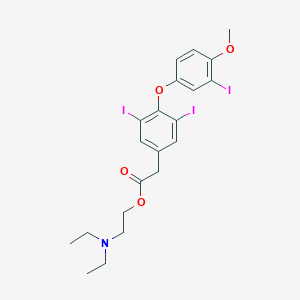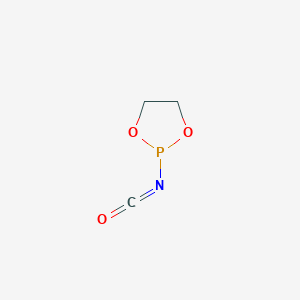
2-Isocyanato-1,3,2-dioxaphospholane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isocyanato-1,3,2-dioxaphospholane, also known as IDP, is a versatile compound that has gained attention in the scientific community due to its unique properties and potential applications. This compound belongs to the family of isocyanates, which are widely used in various industries such as pharmaceuticals, polymers, and pesticides. IDP has a cyclic structure that contains a phosphorus atom, an oxygen atom, and an isocyanate group.
Mecanismo De Acción
The mechanism of action of 2-Isocyanato-1,3,2-dioxaphospholane is not fully understood, but it is believed to involve the formation of covalent bonds with the functional groups of the target molecules. This reaction leads to the crosslinking of the molecules, which enhances their mechanical and chemical properties. 2-Isocyanato-1,3,2-dioxaphospholane can also act as a catalyst in some reactions, such as the synthesis of polyurethanes and the hydrolysis of esters.
Efectos Bioquímicos Y Fisiológicos
2-Isocyanato-1,3,2-dioxaphospholane has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that 2-Isocyanato-1,3,2-dioxaphospholane can cause irritation and sensitization in the skin and respiratory system. Therefore, proper safety precautions should be taken when handling 2-Isocyanato-1,3,2-dioxaphospholane in the laboratory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Isocyanato-1,3,2-dioxaphospholane has several advantages for lab experiments, such as its high reactivity, low toxicity, and easy handling. It can be used as a crosslinking agent for various types of polymers, including natural and synthetic polymers. However, 2-Isocyanato-1,3,2-dioxaphospholane has some limitations, such as its sensitivity to moisture and the need for anhydrous conditions during the synthesis and handling.
Direcciones Futuras
2-Isocyanato-1,3,2-dioxaphospholane has a vast potential for future research and development. Some possible directions include the synthesis of new 2-Isocyanato-1,3,2-dioxaphospholane derivatives with enhanced properties, the application of 2-Isocyanato-1,3,2-dioxaphospholane in the development of biomaterials and drug delivery systems, and the investigation of the mechanism of action of 2-Isocyanato-1,3,2-dioxaphospholane in various reactions. Moreover, 2-Isocyanato-1,3,2-dioxaphospholane can be used as a building block for the synthesis of new materials with unique properties, such as shape-memory polymers and self-healing materials.
Conclusion:
In conclusion, 2-Isocyanato-1,3,2-dioxaphospholane is a promising compound that has gained attention in various fields of science due to its unique properties and potential applications. Its synthesis method is simple and efficient, and it can be used as a crosslinking agent for various types of polymers. 2-Isocyanato-1,3,2-dioxaphospholane has several advantages and limitations for lab experiments, and its future directions include the synthesis of new derivatives and the investigation of its mechanism of action.
Métodos De Síntesis
2-Isocyanato-1,3,2-dioxaphospholane can be synthesized through a simple and efficient method that involves the reaction of phosphorus oxychloride with ethylene oxide and then with methyl isocyanate. The resulting product is purified by distillation and recrystallization to obtain a high yield of pure 2-Isocyanato-1,3,2-dioxaphospholane. This method has been optimized to produce 2-Isocyanato-1,3,2-dioxaphospholane on a large scale for industrial applications.
Aplicaciones Científicas De Investigación
2-Isocyanato-1,3,2-dioxaphospholane has been extensively studied for its potential applications in various fields of science. One of the most promising areas of research is its use as a crosslinking agent in polymer chemistry. 2-Isocyanato-1,3,2-dioxaphospholane can react with various functional groups such as hydroxyl, carboxylic acid, and amine groups to form stable and durable polymer networks. This property makes 2-Isocyanato-1,3,2-dioxaphospholane an ideal candidate for the development of high-performance materials such as adhesives, coatings, and composites.
Propiedades
Número CAS |
17419-12-4 |
|---|---|
Nombre del producto |
2-Isocyanato-1,3,2-dioxaphospholane |
Fórmula molecular |
C3H4NO3P |
Peso molecular |
133.04 g/mol |
Nombre IUPAC |
2-isocyanato-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C3H4NO3P/c5-3-4-8-6-1-2-7-8/h1-2H2 |
Clave InChI |
TZGJFPLIKGCMJB-UHFFFAOYSA-N |
SMILES |
C1COP(O1)N=C=O |
SMILES canónico |
C1COP(O1)N=C=O |
Sinónimos |
2-ISOCYANATO-[1,3,2]-DIOXAPHOSPHOLANE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



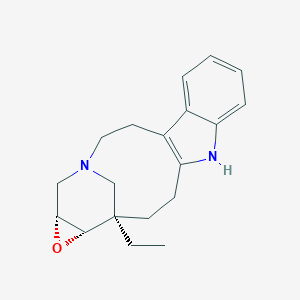
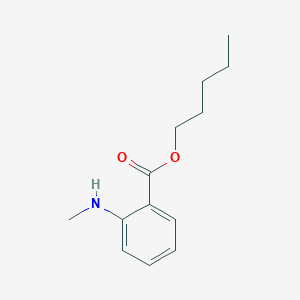
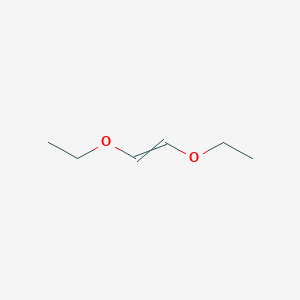
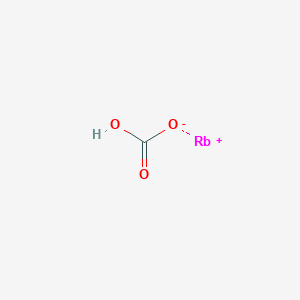
![2H-Indol-2-one, 1-acetyl-3,3-bis[4-(acetyloxy)phenyl]-1,3-dihydro-](/img/structure/B103055.png)
![4-Methoxybenzo[c]cinnoline](/img/structure/B103057.png)
